molecular formula C12H10ClNO B15390675 3-(4-Chloro-3-methoxyphenyl)pyridine CAS No. 1214378-56-9

3-(4-Chloro-3-methoxyphenyl)pyridine

Cat. No.: B15390675
CAS No.: 1214378-56-9
M. Wt: 219.66 g/mol
InChI Key: SRAPZXUWTHGPQZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxyphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-chloro-3-methoxyphenyl group. These compounds are often explored as enzyme inhibitors (e.g., LSD1) or intermediates in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

CAS No.

1214378-56-9

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

3-(4-chloro-3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3

InChI Key

SRAPZXUWTHGPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

LSD1 Inhibition

  • 3-(Piperidin-4-ylmethoxy)pyridine derivatives show potent LSD1 inhibition (IC50 = 62 nM) and >160-fold selectivity over monoamine oxidases (MAO-A/B). Substitutions like the piperidinylmethoxy group enhance binding affinity by forming hydrogen bonds with FAD and hydrophobic interactions with Y761 .
  • Tranylcypromine derivatives (e.g., Binda et al., 2010) exhibit irreversible LSD1 inhibition but lack selectivity, causing off-target effects. In contrast, pyridine-based analogs (e.g., compound 5 in ) achieve competitive inhibition with improved selectivity .

Anticancer Activity

  • Pyridine derivatives with chloro and methoxy substituents (e.g., compound 3 in ) suppress leukemia cell proliferation (EC50 = 280 nM) by elevating H3K4 methylation, reactivating tumor suppressor genes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity (IC50/Ki) Selectivity (vs. MAO-A/B)
3-(Piperidin-4-ylmethoxy)pyridine derivative ~350–400 N/A Piperidinylmethoxy, phenyl 29 nM (Ki) >160-fold
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 268–287 Chloro, aryl N/A N/A
3-(4-Chloro-3-methoxyphenyl)pyridine (hypothetical) 235.68 N/A Chloro, methoxy N/A N/A

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